3-Chloropropyldimethylvinylsilane
Description
3-Chloropropyldimethylvinylsilane (CAS: 88820-71-7) is an organosilicon compound with the molecular formula C₇H₁₅ClSi and a molecular weight of 162.73 g/mol. Its structure features a chloropropyl group, a vinyl group, and two methyl groups bonded to a silicon atom, enabling diverse reactivity (e.g., addition, substitution) . This compound is pivotal in synthesizing high-performance silicone materials such as rubbers, resins, and coatings, particularly in aerospace, electronics, and automotive industries. It exhibits exceptional thermal stability, oxidation resistance, and radiation tolerance .
Properties
Molecular Formula |
C7H13ClSi |
|---|---|
Molecular Weight |
160.71 g/mol |
InChI |
InChI=1S/C7H13ClSi/c1-7(2)6-9-5-3-4-8/h6H,3-5H2,1-2H3 |
InChI Key |
UOCBTJXBCPCARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[Si]CCCCl)C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
3-Chloropropyldimethylvinylsilane (C₇H₁₅ClSi) features a tetrahedral silicon atom bonded to:
- Two methyl groups (-CH₃)
- One vinyl group (-CH=CH₂)
- One 3-chloropropyl chain (-CH₂CH₂CH₂Cl)
The compound's structure provides multiple reactive sites: the vinyl group for addition reactions (particularly hydrosilylation), and the terminal chloride functional group for nucleophilic substitution. This dual functionality makes it a versatile building block in silicone chemistry and material science.
Preparation Methods
Grignard Reaction Method
The most common and efficient method for synthesizing this compound involves a Grignard reaction between 3-chloropropyldimethylchlorosilane and vinyl magnesium halides.
General Reaction Scheme
3-Chloropropyldimethylchlorosilane + CH₂=CHMgX → this compound + MgXCl
(where X = Cl or Br)
Detailed Procedure
Based on experimental data from search result and, the following optimized procedure has been established:
In a thoroughly dried reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel, prepare a solution of vinyl magnesium chloride (or bromide) in anhydrous tetrahydrofuran (THF).
Cool the reaction vessel to maintain a temperature between 20-35°C.
Dropwise add 3-chloropropyldimethylchlorosilane to the Grignard reagent solution over approximately 30 minutes, carefully controlling the addition rate to maintain the temperature below 35°C.
After complete addition, stir the reaction mixture for an additional 1-12 hours at room temperature to ensure complete reaction.
The reaction mixture is then worked up by first dissolving the salts in dilute hydrochloric acid, separating the organic phase, and washing with water.
The crude product is purified by distillation, collecting the fraction boiling at 70-80°C under 20 mmHg pressure.
Yield and Optimization
Recent experimental data from large-scale production show yields of this compound typically ranging from 85-95% when the following conditions are carefully controlled:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 20-35°C | Higher temperatures (>40°C) decrease selectivity |
| Reaction time | 4-6 hours | Extended times (>12h) show minimal improvement |
| Molar ratio (Grignard:silane) | 1.05-1.20:1 | Excess Grignard improves conversion |
| THF concentration | 1.0-1.5 mol/L | Higher concentration accelerates reaction |
| Addition rate | 30-45 minutes | Too rapid addition reduces yield through side reactions |
Alternative Synthesis Methods
Using Antimony Trichloride as Catalyst
Based on information from search result, an improved method using antimony trichloride as a catalyst has been developed for the synthesis of dimethylvinylchlorosilane derivatives, which can be modified for the preparation of this compound:
In a reaction flask under argon protection, combine 3-chloropropyldimethylchlorosilane with antimony trichloride (SbCl₃) at a mass ratio of 100:2.
Add vinyl magnesium bromide (1.05 mol equivalent) dropwise at room temperature.
After complete addition, maintain the reaction for 4 hours.
Add diethylene glycol dimethyl ether and distill the product.
This catalytic method significantly improves the yield from approximately 30% (without catalyst) to over 90% with the antimony trichloride catalyst.
Silyl-Heck Reaction Approach
Recent advances in silyl-Heck reaction methodology (search result) suggest an alternative approach to vinylsilanes that could potentially be adapted for the synthesis of this compound:
React 3-chloropropyldimethyliodosilane with an appropriate alkene in the presence of a palladium catalyst.
Use a specialty phosphine ligand such as bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine.
Perform the reaction in dichloroethane at 40°C.
This method could potentially provide access to this compound through a different mechanistic pathway, although yields would likely be lower (85-90%) compared to the optimized Grignard method.
Reaction Mechanisms
Grignard Reaction Mechanism
The preparation of this compound via the Grignard reaction proceeds through the following mechanistic steps:
Nucleophilic attack of the vinyl Grignard reagent (CH₂=CHMgX) on the silicon atom of 3-chloropropyldimethylchlorosilane.
Formation of a pentacoordinate silicon intermediate.
Rearrangement and elimination of MgXCl to form the final product.
The reaction is driven by the formation of the strong silicon-carbon bond and the precipitation of magnesium salts. The chloropropyl group remains unreacted during this transformation due to the preferential reactivity of the Si-Cl bond toward the Grignard reagent.
Catalytic Mechanism with Antimony Trichloride
When antimony trichloride is employed as a catalyst, it functions as a Lewis acid to:
Coordinate with the chlorine atom on the silicon.
Increase the electrophilicity of the silicon center.
Facilitate the nucleophilic attack of the Grignard reagent.
Stabilize the transition state during the reaction.
This catalytic assistance significantly improves reaction efficiency and product yield.
Purification and Characterization
Purification Methods
The crude this compound typically requires purification to remove unreacted starting materials and byproducts. The following methods have proven effective:
Distillation
Fractional distillation under reduced pressure is the preferred method:
- Typical boiling range: 70-80°C at 20 mmHg
- Purity achieved: >97%
Chromatographic Purification
For analytical grade material (>99% purity), column chromatography can be employed:
- Stationary phase: Silica gel
- Mobile phase: Hexane or hexane/ethyl acetate (98:2)
- Detection: UV or refractive index
Analytical Characterization
¹H NMR Spectroscopy
Based on research data from search result, the following ¹H NMR spectral assignments for this compound are reported:
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Si-CH=CH₂ | 5.7-6.2 | multiplet | 3H |
| -CH₂Cl | 3.4-3.5 | triplet | 2H |
| -CH₂CH₂CH₂- | 1.7-1.8 | multiplet | 2H |
| -Si-CH₂- | 0.7-0.8 | triplet | 2H |
| Si-(CH₃)₂ | 0.1-0.2 | singlet | 6H |
¹³C NMR Spectroscopy
Key carbon signals include:
- Si-CH=CH₂: 133-134 ppm (=CH) and 136-137 ppm (CH₂=)
- -CH₂Cl: 47-48 ppm
- -CH₂CH₂CH₂-: 26-27 ppm
- -Si-CH₂-: 11-12 ppm
- Si-(CH₃)₂: -3 to -2 ppm
IR Spectroscopy
Characteristic absorption bands:
- C=C stretching: 1600-1610 cm⁻¹
- Si-C stretching: 1250-1260 cm⁻¹
- C-Cl stretching: 740-750 cm⁻¹
- CH₂ deformation: 1410-1420 cm⁻¹
Mass Spectrometry
Major fragments observed in the mass spectrum (m/z):
- Molecular ion: 162/164 (M⁺)
- Loss of methyl: 147/149 (M⁺-15)
- Loss of vinyl: 136/138 (M⁺-26)
- Loss of chlorine: 127 (M⁺-35/37)
- Si(CH₃)₂CH=CH₂: 85
Industrial Production Considerations
Scale-Up Challenges
When scaling up the preparation of this compound from laboratory to industrial scale, several factors require careful consideration:
- Heat management during the exothermic Grignard reaction
- Anhydrous conditions maintenance in large-scale equipment
- Safe handling of volatile and reactive organosilicon compounds
- Economical recovery and recycling of solvents and byproducts
Applications of this compound
The dual functionality of this compound makes it valuable in various applications:
- Precursor for bifunctional silane coupling agents
- Intermediate in the synthesis of specialty silicones
- Reagent for surface modification of inorganic substrates
- Building block for silicone polymers with pendant functional groups
- Intermediate for pharmaceuticals and agrochemicals requiring silicon-containing structures
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyldimethylvinylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles, such as halogens or hydrogen halides.
Polymerization: The vinyl group can also undergo polymerization reactions to form organosilicon polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen chloride are used. These reactions may require the presence of a catalyst or initiator to proceed efficiently.
Polymerization: Radical initiators, such as azobisisobutyronitrile (AIBN), are commonly used to initiate the polymerization of the vinyl group.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups, such as amino, alkoxy, or thiol groups.
Addition Reactions: Products include halogenated organosilicon compounds.
Polymerization: Products include organosilicon polymers with varying molecular weights and properties.
Scientific Research Applications
3-Chloropropyldimethylvinylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the modification of biomolecules and surfaces to introduce silicon-containing functional groups, which can enhance the properties of biomaterials.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices due to its biocompatibility and ability to form stable bonds with biological molecules.
Industry: this compound is used in the production of sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 3-Chloropropyldimethylvinylsilane involves its ability to form covalent bonds with other molecules through its reactive vinyl and chloropropyl groups. The vinyl group can undergo addition reactions, while the chloropropyl group can participate in substitution reactions. These reactions enable the compound to modify surfaces, create new materials, and interact with biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) (3-Chloropropyl)dimethoxy(methyl)silane (CAS: 15396-00-6)
- Formula : C₆H₁₅ClO₂Si | MW : 182.72 g/mol | Boiling Point : 118–120°C .
- Key Differences : Replaces the vinyl group with a methyl group and two methoxy (-OCH₃) groups.
- Applications : Primarily a silane coupling agent for enhancing adhesion in coatings, adhesives, and composites. Hydrolyzable methoxy groups enable covalent bonding with substrates like glass or metals .
(b) (3-Chloropropyl)ethoxydimethylsilane (CAS: 13508-63-9)
- Formula : C₇H₁₇ClOSi | MW : 192.74 g/mol | Purity : 95% .
- Key Differences : Contains an ethoxy (-OC₂H₅) group instead of a vinyl group.
- Applications : Intermediate in silicone synthesis; ethoxy groups offer slower hydrolysis rates compared to methoxy, allowing controlled crosslinking .
(c) (3-Chloropropyl)trimethoxysilane (CAS: 2530-87-2)
Structural Analogues with Halogen or Fluorine Substitution
(a) Dichloro(methyl)(3,3,3-trifluoropropyl)silane (CAS: 675-62-7)
Comparative Analysis of Physical and Chemical Properties
Biological Activity
3-Chloropropyldimethylvinylsilane (CPDVS) is an organosilicon compound with significant applications in various fields, including biology and medicine. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound has the molecular formula and features a silicon atom bonded to a chloropropyl group, two methyl groups, and a vinyl group. This unique structure imparts distinctive chemical properties that make it valuable in both industrial and research applications.
Hydrolysis and Polymerization
CPDVS undergoes hydrolysis in the presence of moisture, leading to the formation of silanol groups. This reaction is crucial for its application as a coupling agent or crosslinker in polymer synthesis. The hydrolysis process can be summarized as follows:
The resulting silanols can form strong covalent bonds with various substrates, facilitating the creation of silicon-based polymers and coatings .
Biological Interactions
In biological contexts, CPDVS is utilized for surface modification in biological assays and as a precursor for bioactive compounds. Its ability to form stable bonds allows for effective interactions with biomolecules, enhancing the functionality of surfaces used in medical devices and diagnostics .
Applications in Research and Medicine
- Radiopharmaceuticals : CPDVS is employed in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. For example, it serves as a key starting material for synthesizing misonidazole-based radiotracers, which are used to study hypoxic tissues in tumors .
- Polymer Synthesis : CPDVS acts as a building block for block copolymers, providing tailored properties for applications in drug delivery systems and nanotechnology. Research indicates that incorporating CPDVS into polymer chains enhances their stability and functionality .
- Surface Modification : The compound is used to modify surfaces for improved biocompatibility in medical devices, allowing better integration with biological tissues .
Study 1: Synthesis of Misonidazole-Based Radiotracers
A study published in the Journal of Labelled Compounds and Radiopharmaceuticals detailed the synthesis of 18F-fluoroalkyl-(3-chloropropyl)dimethylsilyl derivatives of misonidazole. These compounds demonstrated potential as hypoxia imaging agents with improved metabolic stability .
Study 2: Block Copolymer Development
Research conducted by Awasthi et al. explored the use of CPDVS in synthesizing well-defined ABC miktoarm star block copolymers via ATRP (Atom Transfer Radical Polymerization) and click chemistry. The resulting materials showed promise for applications in controlled drug release systems .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Vinyltrimethoxysilane | Contains methoxy groups | Lacks chlorine reactivity |
| Vinyltriethoxysilane | Contains ethoxy groups | Different reactivity profile |
| 3-Chloropropyltrimethoxysilane | Similar but lacks the vinyl group | No polymerization potential due to absence |
| Chlorodimethylvinylsilane | Contains dimethyl groups without chloropropyl | Less versatile due to absence of chloropropyl |
This compound stands out due to its combination of both a vinyl group and a chloropropyl group, enhancing its reactivity and versatility compared to similar compounds .
Q & A
Q. What are the standard synthetic routes for 3-Chloropropyldimethylvinylsilane, and how are reaction conditions optimized?
The compound is typically synthesized via hydrosilylation or substitution reactions. For example, vinylsilane precursors react with chloropropyl groups under platinum-catalyzed conditions. Optimization involves controlling moisture (to prevent hydrolysis), temperature (50–80°C), and inert atmospheres (argon/nitrogen) . Purity (>95%) is confirmed by GC-MS or NMR, with side products like unreacted chloropropyl derivatives identified via retention time comparisons .
Q. How should researchers characterize this compound to confirm structural integrity?
Key techniques include:
Q. What are the primary applications of this compound in polymer science?
this compound serves as a crosslinker or functional monomer in silicone rubbers and resins. Its vinyl group enables radical-initiated copolymerization with styrene or acrylates, while the chloropropyl moiety facilitates post-functionalization (e.g., quaternization for antimicrobial coatings) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., hydrolysis vs. substitution) affect synthetic yields, and how can they be controlled?
The chloropropyl group is prone to hydrolysis in humid conditions, forming silanols that reduce reactivity. To mitigate this:
Q. What strategies improve the thermal stability of polymers derived from this compound?
Advanced formulations blend the compound with:
Q. How do steric and electronic effects influence the compound’s reactivity in catalytic systems?
The dimethylvinyl group creates steric hindrance, slowing nucleophilic attacks on silicon. However, the electron-withdrawing chlorine atom activates the chloropropyl chain for SN2 reactions. Computational studies (DFT) suggest adjusting catalysts (e.g., using bulky phosphine ligands) to balance these effects .
Data Contradiction and Reproducibility
Q. Why do reported yields vary across studies for hydrosilylation reactions involving this compound?
Discrepancies arise from:
- Catalyst purity : Pt-based catalysts (e.g., Karstedt’s catalyst) degrade if exposed to oxygen, reducing efficiency.
- Moisture control : Even trace water hydrolyzes Si–Cl bonds, lowering functional group availability. Reproducible protocols require rigorous drying of reagents and standardized catalyst activity tests .
Q. How should researchers address inconsistencies in NMR spectral data for this compound?
Variations in peak splitting (e.g., vinyl protons) may stem from:
- Solvent polarity : CDCl₃ vs. DMSO-d₆ alters coupling constants.
- Sample hydration : Hygroscopic samples absorb water, broadening peaks. Always report solvent, temperature, and drying methods when publishing spectra .
Safety and Handling
Q. What precautions are critical when handling this compound in moisture-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
